Aciculatin: A Technical Guide to its Chemical Structure, Bioactivity, and Mechanisms of Action
Aciculatin: A Technical Guide to its Chemical Structure, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aciculatin is a naturally occurring flavone-C-glycoside first isolated from the plant Chrysopogon aciculatus.[1] This compound has garnered significant interest within the scientific community due to its potent cytotoxic, anti-inflammatory, and anti-arthritic properties.[1] This technical guide provides a comprehensive overview of the chemical structure of aciculatin, summarizes its biological activities with quantitative data, details key experimental protocols for its study, and visualizes its known signaling pathways.
Chemical Structure of Aciculatin
Aciculatin is characterized by a flavone core structure linked to a sugar moiety via a C-glycosidic bond. This linkage contributes to its stability and biological activity.[1] The detailed chemical identifiers for aciculatin are provided in Table 1.
| Identifier | Value |
| IUPAC Name | 8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one[1][2][3] |
| Molecular Formula | C₂₂H₂₂O₈[1][2][4] |
| Molecular Weight | 414.4 g/mol [1][2] |
| Canonical SMILES | CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O[1] |
| InChI Key | RUTGHCUXABPJTJ-DJIPSUEUSA-N[1][4] |
Table 1: Chemical Identifiers for Aciculatin
The structure consists of a chromen-4-one nucleus substituted with a 4-hydroxyphenyl group at the C2 position and a methoxy group at the C7 position. A key feature is the C8-glycosidic bond to a 4,5-dihydroxy-6-methyltetrahydropyran ring.[1]
Biological Activity of Aciculatin
Aciculatin exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
Aciculatin has demonstrated significant cytotoxic and growth-inhibitory effects against various cancer cell lines. Quantitative data from these studies are summarized in Table 2.
| Cell Line | Assay | Metric | Value (µM) | Reference |
| HCT116 (Human Colorectal Cancer) | MTT | IC₅₀ | 5.88 | [1][2] |
| HCT116 (Human Colorectal Cancer) | SRB | GI₅₀ | 2.81 | [1][2] |
| HCT116 p53-WT | - | IC₅₀ | 5.88 | [5] |
| HCT116 p53-KO | - | IC₅₀ | 9.13 | [5] |
Table 2: In Vitro Anticancer Activity of Aciculatin
The mechanism underlying aciculatin's anticancer effects involves the induction of p53-dependent apoptosis. Aciculatin treatment leads to the depletion of Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] The reduction in MDM2 levels results in the accumulation of p53, which in turn transcriptionally activates downstream targets to induce cell cycle arrest and apoptosis.[1][2]
Figure 1: Aciculatin's p53-dependent apoptotic pathway.
Anti-inflammatory Activity
Aciculatin also possesses potent anti-inflammatory properties. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1] This inhibition is mediated through the suppression of the NF-κB and JNK/p38 MAPK signaling pathways.[6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of Aciculatin.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HCT116 cells
-
96-well plates
-
Aciculatin stock solution (in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Aciculatin (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the drug concentration.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
Materials:
-
HCT116 cells
-
Aciculatin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HCT116 cells with Aciculatin for the specified time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for Gene Expression
RT-PCR is used to measure the amount of a specific RNA.
Materials:
-
HCT116 cells
-
Aciculatin
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase
-
cDNA synthesis kit
-
PCR primers for target genes (e.g., MDM2, GAPDH)
-
Taq polymerase
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Treat cells with Aciculatin and extract total RNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform PCR using specific primers for the gene of interest and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the PCR products by agarose gel electrophoresis. The band intensity can be quantified using densitometry software.
Figure 2: A generalized workflow for in vitro studies of Aciculatin.
Conclusion
Aciculatin is a promising natural product with well-defined anticancer and anti-inflammatory activities. Its unique chemical structure and mechanism of action, particularly its ability to modulate the p53 pathway, make it a compelling candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of Aciculatin.
References
- 1. Aciculatin Induces p53-Dependent Apoptosis via MDM2 Depletion in Human Cancer Cells In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. Aciculatin Induces p53-Dependent Apoptosis via MDM2 Depletion in Human Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analgesic Activity, Chemical Profiling and Computational Study on Chrysopogon aciculatus - PMC [pmc.ncbi.nlm.nih.gov]
